

4-chloro-3-methyl-1H-pyrazole CAS number and identifiers

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Compound of Interest

Compound Name: 4-chloro-3-methyl-1H-pyrazole

Cat. No.: B3417579

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Core Chemical Identity and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. **4-chloro-3-methyl-1H-pyrazole** is identified by a unique set of identifiers and possesses distinct physicochemical properties that dictate its handling, reactivity, and analytical characterization.

Chemical Identifiers

The compound is unequivocally identified by its CAS number and structural representations.

Identifier	Value	Source
CAS Number	1092682-87-5	[4][5][6]
Molecular Formula	C ₄ H ₅ ClN ₂	[4]
IUPAC Name	4-chloro-3-methyl-1H-pyrazole	
Synonyms	4-Chloro-3-methylpyrazole, 3-Methyl-4-chloropyrazole	[7]
Molecular Weight	116.55 g/mol	[4]

Physicochemical Data

While extensive experimental data for this specific isomer is not broadly published, properties can be inferred from related structures and supplier-provided information. It is typically supplied as a solid.

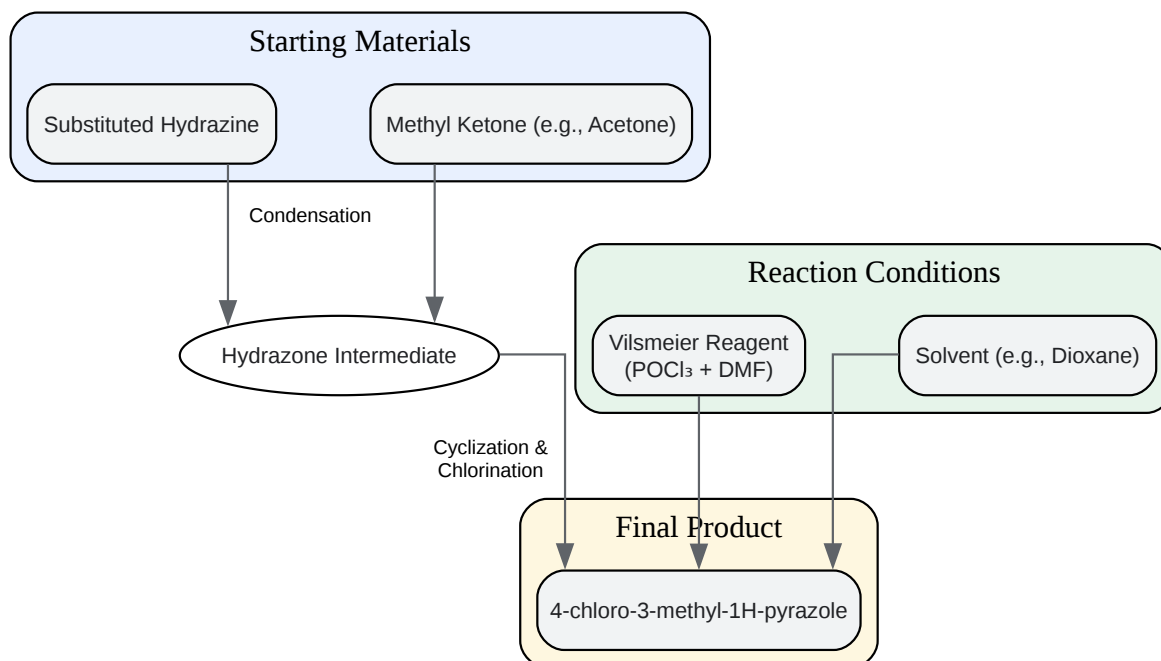
Synthesis and Mechanistic Considerations

The synthesis of substituted pyrazoles is a well-established field in organic chemistry. A common and effective method involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.

General Synthesis Pathway

The Vilsmeier-Haack reaction is a powerful method for the formylation and subsequent cyclization to form pyrazole rings. A generalized, logical pathway for producing a chloro-methyl substituted pyrazole often starts with a substituted hydrazine and a ketone, followed by formylation and chlorination.

The causality behind this multi-step process is rooted in the controlled introduction of functional groups. The initial hydrazone formation creates the N-N bond essential for the pyrazole core. The subsequent Vilsmeier-Haack reaction with a formylating agent like phosphorus oxychloride (POCl_3) and dimethylformamide (DMF) not only introduces the final carbon atom for the ring but also acts as the chlorinating agent, installing the chloro-group at the 4-position through an electrophilic substitution mechanism on the activated ring.



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Caption: Generalized Vilsmeier-Haack synthesis workflow.

Applications in Drug Discovery and Development

The pyrazole scaffold is of paramount importance in medicinal chemistry. Its derivatives are known to possess a wide spectrum of biological activities, making **4-chloro-3-methyl-1H-pyrazole** a valuable starting material or intermediate.^[1]

- **Anticancer Agents:** Numerous pyrazole derivatives have been investigated as inhibitors of various kinases, which are critical targets in oncology.^{[2][8]} The specific substitution pattern of chloro and methyl groups can be fine-tuned to achieve desired selectivity and potency against cancer cell lines.^[2]
- **Anti-inflammatory Therapeutics:** The discovery of Celecoxib, a selective COX-2 inhibitor containing a pyrazole ring, highlighted the potential of this scaffold in developing anti-inflammatory drugs.^[1]

- Antimicrobial Agents: Functionalized pyrazoles have demonstrated efficacy as antibacterial and antifungal agents.[9] The chloro-substituent, in particular, can enhance the antimicrobial properties of the molecule.

The utility of this compound lies in its bifunctionality. The pyrazole ring provides a stable aromatic core with two nitrogen atoms capable of hydrogen bonding, which is crucial for binding to biological targets. The chloro and methyl groups provide steric and electronic handles that can be modified to optimize pharmacological properties such as potency, selectivity, and metabolic stability.

Safety, Handling, and Hazard Management

As a chemical intermediate, **4-chloro-3-methyl-1H-pyrazole** requires careful handling in a controlled laboratory environment. The following information is synthesized from available Safety Data Sheets (SDS).[4]

GHS Hazard Identification

Hazard Class	Statement	GHS Pictogram
Skin Irritation	Causes skin irritation.	GHS07 (Exclamation Mark)
Eye Irritation	Causes serious eye irritation.	GHS07 (Exclamation Mark)
Respiratory Irritation	May cause respiratory irritation.	GHS07 (Exclamation Mark)

Precautionary Measures and PPE

A self-validating safety protocol involves assuming the highest level of risk and employing engineering controls and personal protective equipment (PPE) to mitigate exposure.

- Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[4][10] Ensure eyewash stations and safety showers are readily accessible.[10]
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with EN 166 standards.[10]
- Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4] Contaminated clothing should be removed and washed before reuse.[4]
- Respiratory Protection: If dust or fumes are generated, use a NIOSH-approved respirator.
- Handling and Storage: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4] Wash hands and any exposed skin thoroughly after handling.[4] Store in a well-ventilated place and keep the container tightly closed.[4] Store in a locked-up location.[4]

Analytical Characterization Protocol: HPLC

Quality control and characterization are essential. High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of pyrazole derivatives.[7]

Reverse-Phase HPLC Method

This protocol describes a general method for analyzing **4-chloro-3-methyl-1H-pyrazole** on a reverse-phase column.[7]

Objective: To determine the purity of a sample of **4-chloro-3-methyl-1H-pyrazole**.

Materials:

- HPLC system with UV detector
- Newcrom R1 column or equivalent C18 column[7]
- Acetonitrile (MeCN), HPLC grade
- Deionized Water, HPLC grade
- Phosphoric acid or Formic acid (for MS compatibility)[7]
- Sample of **4-chloro-3-methyl-1H-pyrazole**

Procedure:

- **Mobile Phase Preparation:** Prepare a mobile phase consisting of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). The exact ratio should be optimized for best separation (e.g., 50:50 MeCN:Water).
- **Sample Preparation:** Accurately weigh and dissolve a small amount of the pyrazole sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
- **Instrument Setup:**
 - Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
 - Set the flow rate (e.g., 1.0 mL/min).
 - Set the UV detector to an appropriate wavelength for pyrazoles (typically in the 210-254 nm range).
- **Injection and Data Acquisition:** Inject a standard volume (e.g., 10 μ L) of the prepared sample onto the column. Record the chromatogram for a sufficient run time to allow all components to elute.
- **Analysis:** The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Standard workflow for purity analysis by HPLC.

Conclusion

4-chloro-3-methyl-1H-pyrazole is a chemical building block with significant credentials for advanced scientific applications, particularly in the synthesis of novel pharmaceutical agents. Its defined chemical structure, coupled with the rich chemistry of the pyrazole core, provides a robust platform for developing new molecular entities. Proper understanding of its synthesis, handling, and analytical protocols is essential for leveraging its full potential in a research and development setting.

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References

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-CHLORO-3-METHYL-1H-PYRAZOLE - Safety Data Sheet [chemicalbook.com]
- 5. 4-CHLORO-3-METHYL-1H-PYRAZOLE | 1092682-87-5 [chemicalbook.com]
- 6. 4-CHLORO-3-METHYL-1H-PYRAZOLE | 1092682-87-5 [chemicalbook.com]
- 7. Pyrazole, 4-chloro-3-methyl- | SIELC Technologies [sielc.com]
- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
- 9. wisdomlib.org [wisdomlib.org]
- 10. static.cymitquimica.com [static.cymitquimica.com]
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